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Compound of Interest

Compound Name:
1-Cyclopropyl-1H-pyrazole-3-

carbaldehyde

CAS No.: 1823349-88-7

Cat. No.: B2695869

Get Quote

Executive Summary
Objective: To provide a definitive structural confirmation guide for 1-Cyclopropyl-1H-pyrazole-
3-carbaldehyde (CAS: 1039748-48-5) using LC-MS/MS fragmentation dynamics. Context: In

drug discovery, distinguishing between pyrazole regioisomers (1,3- vs. 1,4- vs. 1,5-substitution)

is critical for Structure-Activity Relationship (SAR) integrity. This guide compares the

fragmentation of the target compound against its closest structural isomers and analogs,

providing a self-validating analytical workflow.
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Property Detail

Compound Name 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde

CAS Number 1039748-48-5

Molecular Formula

C

H

N

O

Exact Mass 136.0637 Da

Parent Ion [M+H] 137.07 Da

Key Functional Groups
Pyrazole core, Aldehyde (C-3), Cyclopropyl (N-

1)

Experimental Protocol (Standardized)
To ensure reproducibility of the fragmentation patterns described below, the following LC-MS

conditions are recommended. These parameters favor the generation of diagnostic ions for

pyrazole aldehydes.

Instrument: Q-TOF or Triple Quadrupole MS (ESI+ Mode).

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile and stable

fragments.
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Mechanistic Fragmentation Analysis
The fragmentation of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde is governed by two

dominant mechanisms: Alpha-cleavage (CO loss) and Ring-strain relief (Cyclopropyl).

Primary Pathway: The Aldehyde Loss
The most abundant transition in the MS2 spectrum is the neutral loss of carbon monoxide (CO,

28 Da). Unlike aliphatic aldehydes, the pyrazole aromatic system stabilizes the resulting cation,

making this a high-intensity transition.

Transition:

137

109

Mechanism: Inductive cleavage of the carbonyl carbon followed by charge stabilization on

the pyrazole nitrogen.

Secondary Pathway: Pyrazole Ring Disintegration
Following the loss of CO, the resulting ion (

109, 1-cyclopropylpyrazole cation) undergoes characteristic heterocyclic fragmentation.

Loss of HCN (27 Da): Cleavage of the pyrazole ring, typically involving N2 and C3.

Loss of N

(28 Da): Direct extrusion of dinitrogen from the hydrazine moiety of the pyrazole.

Tertiary Pathway: Cyclopropyl Modification
While the cyclopropyl group is relatively robust, high collision energies can trigger ring opening

or the loss of the cyclopropyl substituent (C

H

radical or C
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H

neutral).

Visualization of Signaling Pathway
The following diagram illustrates the logical flow of fragmentation events.

Parent Ion [M+H]+
m/z 137.07

[M+H - CO]+
m/z 109.07

(Base Peak)

Loss of CO (-28 Da)
Alpha-Cleavage

[M+H - CO - HCN]+
m/z 82.06

Loss of HCN (-27 Da)
Ring Cleavage

[M+H - CO - N2]+
m/z 81.06

Loss of N2 (-28 Da)

Cyclopropyl Ring Opening
(Isomeric Ions)

High CE
Rearrangement

Click to download full resolution via product page

Caption: Stepwise fragmentation pathway of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde in

ESI+ mode.

Comparative Analysis: Isomers & Alternatives
Differentiation of the 3-carbaldehyde from its 4-carbaldehyde isomer is the primary analytical

challenge. While mass transitions are identical, relative abundances and retention times differ

due to the "Ortho Effect" and dipole moments.

Table 1: Diagnostic Comparison of Pyrazole Derivatives
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Feature
1-Cyclopropyl...-3-

carbaldehyde

(Target)

1-Cyclopropyl...-4-

carbaldehyde

(Isomer)

1-Isopropyl...-3-

carbaldehyde

(Analog)

Parent Ion (

)
137.07 137.07 139.09

Primary Fragment 109 (-CO) 109 (-CO) 111 (-CO)

Diagnostic Ratio

High [109]/[137] ratio

due to stability of 3-

cation.

Lower [109]/[137]

ratio; aldehyde at C4

is electronically

distinct.

Loss of C

H

(42 Da) from isopropyl

is common (

97).

Retention Time

Typically elutes later

than 4-isomer on C18

(lower polarity).

Typically elutes earlier

(higher polarity due to

symmetry).

Elutes later (more

lipophilic).

Key Differentiator
Absence of significant

97 (Propene loss).

Proximity Effect: C4

aldehyde may interact

with C3/C5 protons

differently.

Presence of

97 (Isopropyl-specific

loss).

Mechanism of Differentiation
Regioisomerism (3- vs 4-position):

In the 4-carbaldehyde, the carbonyl oxygen is flanked by protons at C3 and C5.

In the 3-carbaldehyde, the carbonyl is adjacent to the N2 nitrogen and the C4 proton. The

interaction between the aldehyde oxygen and the N2 lone pair in the 3-isomer affects the

basicity and protonation site, often leading to a distinct fragmentation efficiency (higher

stability of the parent ion compared to the 4-isomer).

Substituent Analysis (Cyclopropyl vs Isopropyl):
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Isopropyl groups readily eliminate propene (neutral loss of 42 Da) via a McLafferty-type

rearrangement or simple elimination.

Cyclopropyl groups are more resistant to simple elimination. They typically require ring

opening before loss, making the [M+H-CO]+ ion the dominant species for the cyclopropyl

derivative, whereas the isopropyl derivative will show a mix of [M+H-CO]+ and [M+H-

C3H6]+.

Summary of Validation Workflow
To confirm the identity of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde in a sample:

Check Parent: Observe

137.07.

Verify Primary Loss: Confirm dominant daughter ion at

109 (Loss of CO).

Exclude Analog: Ensure no significant loss of 42 Da (excludes isopropyl analog).

Regioisomer Check: If the 4-isomer is a potential impurity, compare Retention Time (RT).

The 3-isomer is generally less polar and retains longer on C18 columns than the 4-isomer.
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[https://www.benchchem.com/product/b2695869/docs#comparative-guide-lc-ms-
fragmentation-pattern-of-1-cyclopropyl-1h-pyrazole-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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